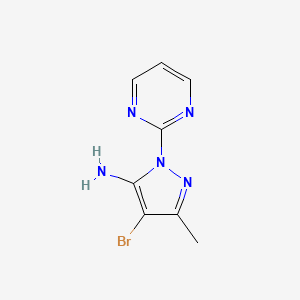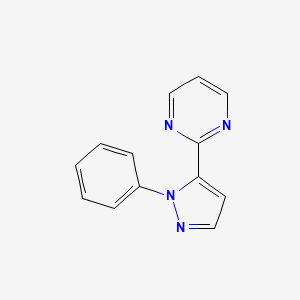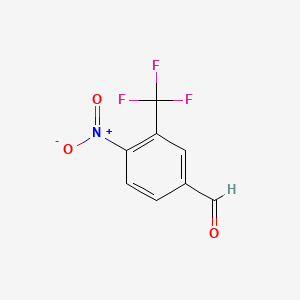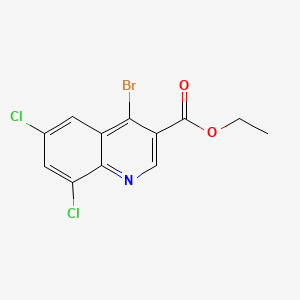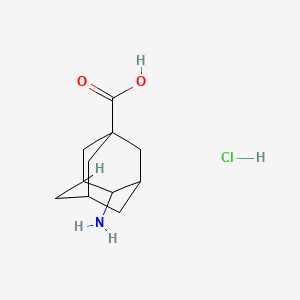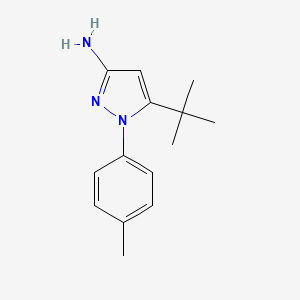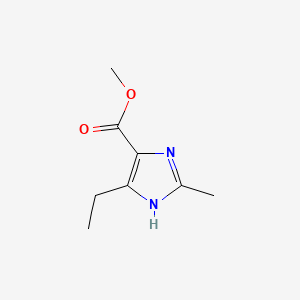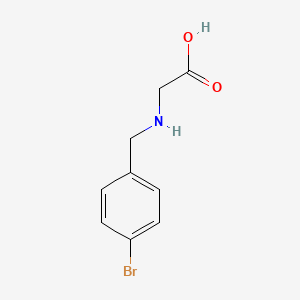
(4-Bromo-benzylamino)-acetic acid
Übersicht
Beschreibung
“(4-Bromo-benzylamino)-acetic acid” is a chemical compound with the molecular formula C9H10BrNO2 . It is also known by other names such as N-(4-Bromobenzyl)glycine . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “(4-Bromo-benzylamino)-acetic acid” is represented by the linear formula C9H10BrNO2 . The molecular weight of this compound is 244.09 . For a more detailed molecular structure analysis, resources like ChemSpider can be used to draw and analyze the structure.Wissenschaftliche Forschungsanwendungen
A study by Sonyanaik et al. (2018) demonstrates the use of acetic acid functionalized catalysts in synthesizing imidazole derivatives, highlighting its application in green chemistry due to its cost-effectiveness, energy efficiency, and environmentally friendly aspects (Sonyanaik et al., 2018).
Ghafuri et al. (2014) describe the use of a magnetic solid acid catalyst for synthesizing benzylamino coumarin derivatives, demonstrating the compound's role in producing biologically active heterocyclic compounds with potential applications in healthcare (Ghafuri et al., 2014).
Ghasemi et al. (2016) report on the catalytic activity of magnetic composite materials combined with acetic acid for the N-acylation of sulfonamides, showcasing the chemical's utility in advanced synthetic processes (Ghasemi et al., 2016).
Gibson's research (1963) on the bromination of benzylidene hydrazones using acetic acid demonstrates its use in producing compounds with N-bromo properties, which are significant in various chemical reactions (Gibson, 1963).
The study by Bhagat et al. (2012) illustrates the synthesis of benzothiazoles using acetic acid, leading to compounds with notable antimicrobial activity, indicating its potential in pharmaceutical applications (Bhagat et al., 2012).
Chen Erlian (2009) conducted a study on the metabolism of 4-Bromo-2,5-dimethoxyphenethylamine in rats, where acetic acid played a role in the metabolic pathways, highlighting its significance in pharmacological research (Chen Erlian, 2009).
Amin and Ibrahim (2011) used a glycine derivative, including acetic acid, for corrosion control in steel, illustrating the compound's application in material science and engineering (Amin & Ibrahim, 2011).
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-3-1-7(2-4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAVLWRLWHNWFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651320 | |
| Record name | N-[(4-Bromophenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1727-09-9 | |
| Record name | N-[(4-Bromophenyl)methyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1727-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Bromophenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





